4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine
Overview
Description
The compound “4-(4-Chlorophenyl)-4-hydroxypiperidine” is a member of piperidines . It has a molecular formula of C11H14ClNO . It’s a white to creamy-white crystalline powder .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications .
Molecular Structure Analysis
The piperidine ring in “4-(4-Chlorophenyl)-4-hydroxypiperidine” adopts a chair conformation .
Chemical Reactions Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc .
Physical And Chemical Properties Analysis
The compound “4-(4-Chlorophenyl)-4-hydroxypiperidine” has an average mass of 195.689 Da and a mono-isotopic mass of 195.081482 Da .
Scientific Research Applications
Molecular Interactions and Receptor Studies
One of the core applications involves the molecular interaction of analogous compounds with cannabinoid receptors. A study investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor. This research utilized conformational analysis and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models, indicating the compound's potential as a CB1 receptor antagonist (J. Shim et al., 2002).
Synthesis and Chemical Properties
The synthesis of related compounds provides insights into their potential applications. A robust three-step synthesis process for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, was developed. This demonstrates the compound's significance in pharmaceutical manufacturing and its potential as a building block in the synthesis of therapeutically relevant molecules (Steven J. Fussell et al., 2012).
Antimicrobial Activity and Docking Studies
Another application includes antimicrobial activity and docking studies. For instance, the crystal structure of a synthesized compound revealed its potential antibacterial and antifungal activities, supported by molecular docking analysis. This suggests the compound's utility in developing new antimicrobial agents (R. M. Okasha et al., 2022).
Imaging and PET Ligand Development
Compounds with similar structures have been synthesized for imaging purposes. [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, a potential PET ligand for CB1 receptors, illustrates the use of such compounds in the development of imaging agents for neurological studies (J. Kumar et al., 2004).
Drug Development and Pharmacological Properties
Finally, studies have explored the pharmacological properties of these compounds. FAUC 213, a highly selective dopamine D4 receptor antagonist with a similar structure, exhibited atypical antipsychotic properties in behavioral and neurochemical models of schizophrenia. This underscores the compound's potential in drug development for psychiatric disorders (F. Boeckler et al., 2004).
Safety And Hazards
properties
IUPAC Name |
4-[4-(4-chlorophenyl)pyrazol-1-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-13-3-1-11(2-4-13)12-9-17-18(10-12)14-5-7-16-8-6-14/h1-4,9-10,14,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXZSTSEYCYKLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639947 | |
Record name | 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine | |
CAS RN |
902836-38-8 | |
Record name | 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902836-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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